molecular formula C16H15NO4 B3178569 2-(Benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene CAS No. 63909-29-5

2-(Benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene

Cat. No. B3178569
CAS RN: 63909-29-5
M. Wt: 285.29 g/mol
InChI Key: JNMKPRLNICRRIV-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(Benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene” is a chemical compound with the linear formula C16H15NO4 . It is also known as "1-(Benzyloxy)-2-methoxy-4-[(E)-2-nitroethenyl]benzene" .


Molecular Structure Analysis

The molecular structure of “2-(Benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene” consists of 16 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms . The molecular weight is approximately 285.3 .


Physical And Chemical Properties Analysis

The compound is a pale-yellow to yellow-brown solid . It has a density of approximately 1.2 g/cm³ . The boiling point is around 450.5°C at 760 mmHg . The compound also has a flash point of 191.8°C .

Scientific Research Applications

  • Synthesis and Structural Studies :

    • Flavonoids, a group of natural substances with variable phenolic structures, have been synthesized using derivatives of 2-(Benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene. These derivatives undergo transformations to form flavanon-3-ol and chlorohydrins, indicating their potential use in the synthesis of complex organic compounds (Bognár & Stefanovsky, 1962).
  • Photoluminescent Properties :

    • Research on lanthanide coordination compounds using derivatives of 2-(Benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene has shown that the presence of electron-releasing or electron-withdrawing groups on these compounds can significantly influence their photoluminescent properties. This has implications for their use in materials science and photophysics (Sivakumar, Reddy, Cowley & Vasudevan, 2010).
  • Catalysis and Reaction Mechanisms :

    • Studies have explored the use of 2-(Benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene derivatives in various catalytic processes. For example, the reaction of these compounds with other reagents under specific conditions has been investigated to understand their behavior in organic synthesis and the mechanisms underlying these reactions (Massacret, Lhoste, Lakhmiri, Parella & Sinou, 1999).
  • Electronic Properties and Device Applications :

    • Research has been conducted on the electronic properties of molecules containing nitroamine redox centers, including derivatives of 2-(Benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene. These studies are significant for understanding the potential applications of these compounds in molecular electronic devices, highlighting their relevance in the field of nanotechnology and electronics (Chen, Reed, Rawlett & Tour, 1999).
  • Chemical Interactions and Molecular Structures :

    • Investigations into the structures and interactions of compounds similar to 2-(Benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene have provided insights into their chemical properties. These studies contribute to a deeper understanding of the molecular interactions and structural characteristics of such compounds, which can be crucial in various chemical and pharmaceutical applications (White & Blanc, 2014).

Safety and Hazards

The compound may pose certain hazards. It’s important to handle it with appropriate safety measures. For instance, it should be stored at a temperature between 2-8°C . The compound may cause skin and eye irritation, and it may be harmful if swallowed .

properties

IUPAC Name

1-methoxy-4-[(E)-2-nitroethenyl]-2-phenylmethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4/c1-20-15-8-7-13(9-10-17(18)19)11-16(15)21-12-14-5-3-2-4-6-14/h2-11H,12H2,1H3/b10-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNMKPRLNICRRIV-MDZDMXLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C[N+](=O)[O-])OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/[N+](=O)[O-])OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

63909-29-5
Record name trans-3-Benzyloxy-4-methoxy-β-nitrostyrene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene
Reactant of Route 2
2-(Benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene
Reactant of Route 3
2-(Benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene
Reactant of Route 4
2-(Benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene
Reactant of Route 5
2-(Benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene
Reactant of Route 6
Reactant of Route 6
2-(Benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.